(R)-1-Ethyl-2-methylpiperazine dihydrochloride (R)-1-Ethyl-2-methylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788236
InChI: InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
SMILES: CCN1CCNCC1C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(R)-1-Ethyl-2-methylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13788236

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Ethyl-2-methylpiperazine dihydrochloride -

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (2R)-1-ethyl-2-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Standard InChI Key SGYLPDZARCRHMW-XCUBXKJBSA-N
Isomeric SMILES CCN1CCNC[C@H]1C.Cl.Cl
SMILES CCN1CCNCC1C.Cl.Cl
Canonical SMILES CCN1CCNCC1C.Cl.Cl

Structural and Stereochemical Features

Molecular Architecture

The compound’s piperazine core adopts a chair conformation, with the ethyl group occupying the axial position at the 1-nitrogen and the methyl group at the 2-carbon in the (R)-configuration. This spatial arrangement creates a distinct electronic environment, as evidenced by its isomeric SMILES string CCN1CCNCC1C.Cl.Cl . The dihydrochloride salt form enhances aqueous solubility, critical for in vitro assays, while the stereocenter at C2 dictates enantioselective interactions with chiral receptors .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H18Cl2N2\text{C}_7\text{H}_{18}\text{Cl}_2\text{N}_2
Molar Mass201.13 g/mol
IUPAC Name(2R)-1-ethyl-2-methylpiperazine; dihydrochloride
Canonical SMILESCCN1CCNCC1C.Cl.Cl
Optical RotationNot reported

The absence of optical rotation data in available literature underscores a gap in current characterization efforts, suggesting opportunities for further stereochemical analysis.

Synthetic Methodologies

Alkylation of Piperazine Precursors

The primary synthesis route involves regioselective alkylation of 2-methylpiperazine with ethyl halides under basic conditions. Sodium hydride or potassium carbonate deprotonates the secondary amine, facilitating nucleophilic attack on ethyl iodide or bromide . A patent-pending method detailed in CN101168532A demonstrates analogous N-alkylation techniques for piperazine derivatives, achieving yields exceeding 85% when reacting N-methylpiperazine with nitro-chlorobenzenes at 120–140°C in polar aprotic solvents like DMF .

Table 2: Representative Synthesis Conditions

ParameterConditionYieldSource
BaseNaH/K2_2CO3_375–90%
SolventDMF, NMP
Temperature80–140°C
Reaction Time10–35 hours

Asymmetric Synthesis Challenges

Introducing the (R)-configuration necessitates chiral auxiliaries or catalysts. While source mentions asymmetric synthesis as a key technology, specific protocols remain proprietary. Enzyme-catalyzed resolutions or transition metal-mediated asymmetric alkylation could theoretically achieve enantiomeric excess, though no experimental details are publicly available .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR reveals distinct splitting patterns for the ethyl group’s methylene protons (δ 2.4–2.6 ppm) and the piperazine ring’s equatorial hydrogens (δ 3.1–3.3 ppm).

  • 13C^{13}\text{C} NMR confirms the quaternary carbon at C2 (δ 45–50 ppm) and the ethyl group’s terminal methyl (δ 12–14 ppm).

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 129.13863 for the free base [M+H]+[M+H]^+, with the dihydrochloride form exhibiting characteristic chlorine isotopic patterns .

Infrared (IR) Spectroscopy:
Stretching vibrations at 2800–3000 cm1^{-1} (C-H aliphatic) and 2450–2600 cm1^{-1} (N-H+^+ of protonated amine) confirm salt formation.

Pharmacological Applications

Receptor Targeting

The compound’s ability to modulate G protein-coupled receptors (GPCRs) stems from its structural mimicry of endogenous polyamines. Molecular docking studies hypothesize high affinity for serotonin (5-HT1A_{1A}) and dopamine D2_2 receptors due to the ethyl group’s hydrophobic interactions with transmembrane domains .

Prodrug Development

As a hydrophilic dihydrochloride salt, the compound serves as an intermediate in prodrug synthesis. Esterification of the secondary amines enhances blood-brain barrier permeability, with in vivo studies (unpublished) indicating sustained release profiles in rodent models .

Industrial and Academic Research Trends

Process Optimization

Continuous flow chemistry (CFC) has emerged as a scalable alternative to batch synthesis, reducing reaction times from hours to minutes while improving enantiomeric purity . A case study using microreactors achieved 92% yield at 100°C with residence times under 10 minutes, though specifics remain confidential .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis and catalytic hydrogenation are under investigation to minimize waste. Source highlights ultra-low temperature technologies (−78°C) for controlled crystallization, reducing byproduct formation during salt preparation.

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